N-(2-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. Its molecular formula is C19H22BrN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . This reaction is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMOPHENYL)ACRYLAMIDES: These compounds share the bromophenyl group and are used in similar synthetic reactions.
N-(3-METHYLPHENYL)ACETAMIDES: These compounds have a similar methanesulfonyl group and are studied for their biological activities.
Uniqueness
N-(2-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C20H23BrN2O3S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-5-4-6-16(13-15)14-27(25,26)23-11-9-17(10-12-23)20(24)22-19-8-3-2-7-18(19)21/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
XDSCXBYRDDKIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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